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Compound of Interest

Compound Name: Sofosbuvir impurity B

Cat. No.: B1150401

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanism
of Sofosbuvir impurity B, a critical aspect in the quality control and stability assessment of the
antiviral drug Sofosbuvir. By understanding the conditions and pathways leading to its
formation, researchers and drug development professionals can devise strategies to minimize
its presence, ensuring the safety and efficacy of the final drug product.

Executive Summary

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, can degrade under certain conditions
to form various impurities. Among these, Sofosbuvir impurity B is a significant degradation
product formed under basic hydrolytic stress. This guide elucidates the chemical identity of
impurity B, details the mechanism of its formation, provides quantitative data from forced
degradation studies, and outlines the experimental protocols for its identification and analysis.

Chemical Identity of Sofosbuvir and Impurity B

Sofosbuvir is a prodrug, chemically identified as Isopropy! (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-
dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yljmethoxy-phenoxy-
phosphoryllamino] propanoate.[1] During its synthesis and storage, or under specific stress
conditions, it can degrade. Forced degradation studies have been instrumental in identifying
and characterizing its impurities.
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Sofosbuvir Impurity B, as identified in detailed forced degradation studies, is the result of the
hydrolysis of both the isopropyl ester and the phenoxy group from the phosphoramidate moiety
of Sofosbuvir under basic conditions.[1]

Table 1: Chemical Identification of Sofosbuvir and Impurity B

) Molecular Weight (
Compound Chemical Name Molecular Formula Imol )
g/mo

Isopropyl (2S)-2-
(2R, 3R, 4R, 5R)-5-
(2,4-dioxopyrimidin-1-
yI)-4-fluoro-3-hydroxy-
Sofosbuvir 4-methyl- C22H29FN309P 529.45
tetrahydrofuran-2-
ylmethoxy-phenoxy-
phosphorylJamino]

propanoate

(8)-2-((R)-(((2R, 3R,
4R, 5R)-5-(2,4-dioxo-
3,4-dihydropyrimidin-
1(2H)-yl)-4-fluoro-3-
Sofosbuvir Impurity B hydroxy-4- C13H19FN309P 411.08
methyltetrahydrofuran
-2-yl)methoxy)
(hydroxy)phosphoryla
mino)propanoic acid

Source: Pottabathini et al., 2016[1]

Mechanism of Formation of Sofosbuvir Impurity B

The formation of Sofosbuvir impurity B is a result of base-catalyzed hydrolysis. The
phosphoramidate linkage in the Sofosbuvir molecule is susceptible to cleavage under alkaline
conditions. The reaction proceeds through a nucleophilic attack of hydroxide ions on the
phosphorus center and the carbonyl carbon of the isopropyl ester.
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The proposed mechanism involves two main hydrolytic events:

e Hydrolysis of the Isopropyl Ester: The ester linkage of the L-alanine isopropyl ester moiety is
hydrolyzed to a carboxylic acid.

e Hydrolysis of the Phenyl Ester: The phenoxy group attached to the phosphorus atom is
cleaved and replaced by a hydroxyl group.

These reactions lead to the formation of the corresponding phosphonic acid derivative, which is
Sofosbuvir impurity B.

Sofosbuvir Reaction Conditions Intermediate (Proposed) Sofosbuvir Impurity B

Leads to Further Hydrolysis
i Subjected to Base Hydrolysis (Hydrolysis of ester) ( Hydrolyzed Isopropy! Ester \ (Cleavage of phenoxy group) Sofosbuvir Impurity B
(C22H29FN309P) (e.g., 0.5 N NaOH, 60°C) KS)VZV((R)r(((...)—melhoxy)(phenoxy)phospharylamino)propanmc acy (C13H19FN309P)

Click to download full resolution via product page
Caption: Proposed formation pathway of Sofosbuvir Impurity B.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a drug substance. In a
key study, Sofosbuvir was subjected to various stress conditions as per ICH guidelines. The
degradation was most significant under basic conditions.

Table 2: Summary of Forced Degradation of Sofosbuvir
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. Reagents and
Stress Condition

Duration

Total Degradation

Conditions (%)

o ) 10 hours (reflux at

Acidic Hydrolysis 1 N HCI 8.66
80°C)

Basic Hydrolysis 0.5 N NaOH 24 hours (at 60°C) 45.97

o Minor degradation
Oxidative 30% H202 2 days (at 80°C)

(0.79%)

Thermal Dry Heat Stable
Photolytic UV light at 254 nm 24 hours Stable

Source: Pottabathini et al., 2016[1]

Under basic conditions, two major degradation products were observed, with one being

significantly more prominent. While the cited study does not provide the exact percentage of

Impurity B alone, the significant total degradation highlights the susceptibility of Sofosbuvir to

basic hydrolysis.

Experimental Protocols

The following are detailed methodologies for the forced degradation study and the analytical

method used for the identification and quantification of Sofosbuvir and its impurities.

Forced Degradation Protocol

This protocol is based on the study by Pottabathini et al. (2016).[1]

Objective: To induce the degradation of Sofosbuvir under various stress conditions to identify

potential degradation products.
Materials:
o Sofosbuvir pure drug

 Hydrochloric acid (1 N)
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e Sodium hydroxide (0.5 N)
e Hydrogen peroxide (30%)
e Methanol (HPLC grade)
o Water (Milli-Q or equivalent)
e Ammonium bicarbonate
e Lyophilizer
o Reflux apparatus
» Water bath
Procedure:
o Acidic Degradation:
o Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCI.
o Reflux the solution at 80°C for 10 hours.
o Neutralize the solution with ammonium bicarbonate.
o Lyophilize the neutralized solution to obtain a solid crude sample.
o Dissolve the crude sample in 4 mL of the mobile phase for analysis.

o Basic Degradation:

[e]

Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH.

Maintain the solution at 60°C for 24 hours.

o

Neutralize the solution with 1 N HCI.

[¢]

[¢]

Evaporate the solvent to obtain a solid residue.
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o Dissolve the residue in 5 mL of the mobile phase for analysis.

o Oxidative Degradation:
o Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H202.
o Keep the solution at 80°C for 2 days.

o Evaporate the solution to obtain a solid and dissolve it in 5 mL of the mobile phase for
analysis.

Start: Sofosbuvir Sample (200 mg)

Acidic Degradation Basic Deéradation
(Add 5 mL of 1 N HCI (Add 5mLof0.5N NaOH)
i l (Oxidative Degradation
\j
(Reflux at 80°C for 100 Heat at 60°C for 24h Add 5 mL of 30% Hzoz)
(Neutralize with NH4AHCO3 Neutralize with 1 N HCI (Heat at 80°C for 2 days)

(Dissolve in mobile phase) (Dissolve in mobile phase) (Dissolve in mobile phase)

UPLC Analysis
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Caption: Experimental workflow for forced degradation studies.

Analytical Method for Impurity Profiling

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for
separating Sofosbuvir from its degradation products.

Table 3: UPLC Method Parameters

Parameter Specification

Waters Acquity UPLC system with a PDA

Instrument detector

Column X-Bridge BEH C18 (100 x 4.6 mm, 2.5 pum)
Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Acetonitrile

Time (min) / %B: 0/10, 0.8/10, 1.5/35, 6.5/90,

Gradient Program
8/90, 8.1/10, 10/10

Flow Rate 0.6 mL/min
Column Temperature 35°C
Injection Volume 2.5uL
Detection Wavelength 260 nm

Source: Pottabathini et al., 2016[1]
Procedure:
o Prepare the mobile phases and degas them.

e Set up the UPLC system with the specified parameters.
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» Prepare standard solutions of Sofosbuvir and the sample solutions from the forced
degradation studies.

* Inject the solutions into the UPLC system and record the chromatograms.

 Identify and quantify the peaks corresponding to Sofosbuvir and its impurities based on their
retention times and peak areas.

Isolation and Characterization of Impurity B

Following the forced degradation, Impurity B can be isolated for structural elucidation.
Isolation Technique: Mass-supported auto-purification system.[1]
Characterization Techniques:

¢ High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and molecular
formula. For Impurity B, a protonated molecular ion at m/z 412.0900 was observed,
corresponding to the molecular formula C13H20FN309P.[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, 31P NMR, and 19F
NMR are used to elucidate the detailed chemical structure and stereochemistry.

o Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in
the molecule.

Conclusion

The formation of Sofosbuvir impurity B is a critical degradation pathway that occurs under
basic hydrolytic conditions. A thorough understanding of its structure, formation mechanism,
and the analytical methods for its detection is paramount for ensuring the quality, safety, and
stability of Sofosbuvir drug products. The information and protocols presented in this guide
provide a solid foundation for researchers and professionals in the pharmaceutical industry to
control and monitor this impurity effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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